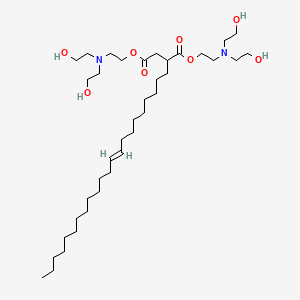
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a long-chain docosenyl group and two bis(2-hydroxyethyl)amino groups attached to a butanedioic acid backbone. It is used in various scientific and industrial applications due to its versatile chemical reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester typically involves the esterification of butanedioic acid with docosen-1-yl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The bis(2-hydroxyethyl)amino groups are introduced through a subsequent reaction involving the corresponding amine and the ester intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques such as distillation and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the bis(2-hydroxyethyl)amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of butanedioic acid, such as alcohols, aldehydes, and substituted esters. These products have distinct chemical and physical properties that make them useful in different applications.
科学研究应用
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
作用机制
The mechanism of action of Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The long-chain docosenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
相似化合物的比较
Similar Compounds
- Butanedioic acid, 2-(octadecen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- Butanedioic acid, 2-(hexadecen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
Uniqueness
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is unique due to its longer docosenyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its hydrophobicity and interaction with lipid membranes, making it particularly useful in applications requiring enhanced lipophilicity and membrane interaction.
属性
CAS 编号 |
64654-02-0 |
|---|---|
分子式 |
C38H74N2O8 |
分子量 |
687.0 g/mol |
IUPAC 名称 |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-docos-9-enyl]butanedioate |
InChI |
InChI=1S/C38H74N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-36(38(46)48-34-28-40(25-31-43)26-32-44)35-37(45)47-33-27-39(23-29-41)24-30-42/h13-14,36,41-44H,2-12,15-35H2,1H3/b14-13+ |
InChI 键 |
DQIRUSMETRHFBE-BUHFOSPRSA-N |
手性 SMILES |
CCCCCCCCCCCC/C=C/CCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
规范 SMILES |
CCCCCCCCCCCCC=CCCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


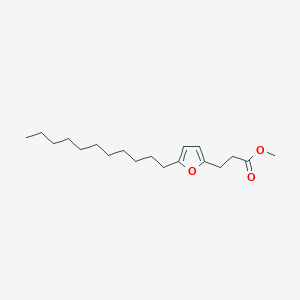
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
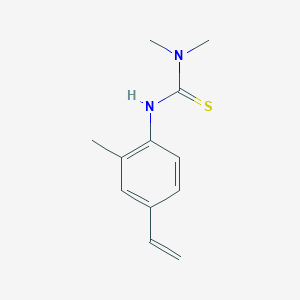
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)

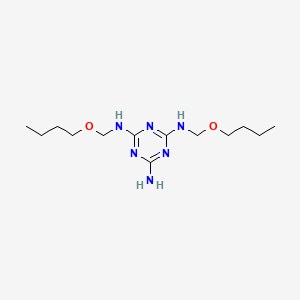
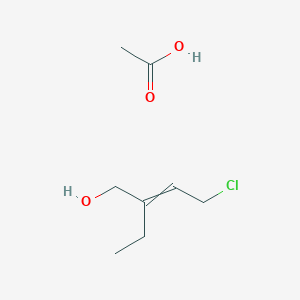
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
